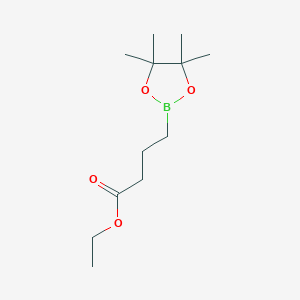
N-(3-Trifluoromethylbenzyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimides are a class of organic compounds that are derived from phthalic anhydride . They are commonly used in the synthesis of primary amines . They are also found in various natural products, pharmaceuticals, and organic materials .
Synthesis Analysis
The most common synthesis of phthalimides involves the condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis
Phthalimides have a planar structure with two carbonyl groups attached to a nitrogen atom . The presence of these electron-withdrawing groups makes the nitrogen atom in phthalimides less nucleophilic compared to typical amines .Chemical Reactions Analysis
Phthalimides can undergo various chemical reactions. They can react with nucleophiles such as organolithium reagents, Grignard reagents, and enolates . They can also undergo reduction reactions to form primary amines .Physical And Chemical Properties Analysis
Phthalimides are generally stable compounds . They are usually solid at room temperature and have a high melting point due to the planar structure and the ability to form strong intermolecular hydrogen bonds .Mecanismo De Acción
Target of Action
It’s known that isoindole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .
Mode of Action
The compound’s mode of action involves the introduction of a trifluoromethyl group to indoles on the C2 position . This process is described as a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . A radical intermediate may be involved in this transformation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .
Result of Action
The result of the compound’s action is the efficient synthesis of 2-trifluoromethylindoles from indoles . These compounds have potential physiological activity and are of profound significance in synthetic methodology and application prospects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Trifluoromethylbenzyl)phthalimide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic if ingested and should be handled with care. In addition, it can be difficult to purify and can have unpredictable effects on certain biochemical processes.
Direcciones Futuras
The potential future directions for research involving N-(3-Trifluoromethylbenzyl)phthalimide are numerous. One possible direction is to further explore its anti-cancer properties and to develop new compounds based on this compound that can be used to treat various types of cancer. Another potential direction is to further explore its anti-inflammatory and antioxidant properties and to develop new compounds based on this compound that can be used to treat various types of inflammation and oxidative stress. Additionally, further research could be done to explore the mechanism of action of this compound and to develop new compounds based on this compound that can be used to inhibit certain enzymes and biochemical processes. Finally, further research could be done to explore the potential applications of this compound in other areas, such as in the development of new polymers and materials.
Métodos De Síntesis
N-(3-Trifluoromethylbenzyl)phthalimide is synthesized from the reaction of 3-trifluoromethylbenzaldehyde and phthalimide in the presence of anhydrous potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The reaction is complete after a few hours and the product is isolated by filtration and recrystallized from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-(3-Trifluoromethylbenzyl)phthalimide has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in biochemistry and molecular biology. In addition, this compound has been used as a corrosion inhibitor, an antioxidant, and a stabilizer in polymers.
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUGFLFDBNFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347901 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62039-87-6 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)

